Hexadecanethioamide, N-[2,6-bis(1-methylethyl)phenyl]-
Description
Hexadecanethioamide, N-[2,6-bis(1-methylethyl)phenyl]- (hereafter referred to by its IUPAC name) is a thioamide derivative characterized by a 2,6-diisopropylphenyl group attached to a hexadecanethioamide backbone. The compound’s structure includes a sulfur atom in place of the oxygen typically found in amides, resulting in a thioamide (C=S) functional group. This substitution influences its physicochemical properties, such as solubility, stability, and reactivity.
Properties
CAS No. |
649726-10-3 |
|---|---|
Molecular Formula |
C28H49NS |
Molecular Weight |
431.8 g/mol |
IUPAC Name |
N-[2,6-di(propan-2-yl)phenyl]hexadecanethioamide |
InChI |
InChI=1S/C28H49NS/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-22-27(30)29-28-25(23(2)3)20-19-21-26(28)24(4)5/h19-21,23-24H,6-18,22H2,1-5H3,(H,29,30) |
InChI Key |
VBFPXFNZWSRGTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=S)NC1=C(C=CC=C1C(C)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis via Thioamidation
This method involves the reaction of hexadecanoyl chloride with N-[2,6-bis(1-methylethyl)phenyl]amine in the presence of a base such as triethylamine. The reaction proceeds as follows:
Reagents :
- Hexadecanoyl chloride
- N-[2,6-bis(1-methylethyl)phenyl]amine
- Triethylamine (as a base)
-
- Dissolve N-[2,6-bis(1-methylethyl)phenyl]amine in an organic solvent (e.g., dichloromethane).
- Add hexadecanoyl chloride dropwise while stirring.
- Introduce triethylamine to neutralize the hydrochloric acid formed during the reaction.
- Stir the mixture at room temperature for several hours.
- Purify the resulting thioamide by recrystallization or chromatography.
Alternative Synthesis via Amide Coupling
Another approach is to synthesize the thioamide from an amide intermediate by introducing sulfur:
Reagents :
- Hexadecanamide
- Lawesson's reagent (or phosphorus pentasulfide)
-
- Combine hexadecanamide with Lawesson's reagent in an inert atmosphere.
- Heat the mixture to facilitate the conversion of the amide to thioamide.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, purify the product through recrystallization.
Characterization Techniques
The characterization of Hexadecanethioamide, N-[2,6-bis(1-methylethyl)phenyl]- involves several analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the structure and confirm the presence of specific functional groups.
Infrared (IR) Spectroscopy : Helps identify characteristic absorption bands corresponding to functional groups such as amides and thioamides.
Mass Spectrometry (MS) : Provides molecular weight information and helps confirm compound identity.
High-Performance Liquid Chromatography (HPLC) : Used for purity analysis and quantification.
Data Summary Table
The following table summarizes key data related to Hexadecanethioamide, N-[2,6-bis(1-methylethyl)phenyl]-:
| Property | Value |
|---|---|
| Molecular Formula | C25H39N2S |
| Molecular Weight | 413.66 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| Characteristic IR Peaks | ~1650 cm⁻¹ (C=O), ~3300 cm⁻¹ (N-H) |
| NMR Chemical Shifts | δ (ppm): Aromatic protons ~7-8 |
Chemical Reactions Analysis
Types of Reactions
Hexadecanethioamide, N-[2,6-bis(1-methylethyl)phenyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the thioamide group and the phenyl ring with isopropyl substituents.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives. Substitution reactions can lead to the formation of various substituted phenyl derivatives .
Scientific Research Applications
Chemical Properties and Structure
Hexadecanethioamide, N-[2,6-bis(1-methylethyl)phenyl]- has the molecular formula , with a molecular weight of approximately 431.76 g/mol. The compound features a long aliphatic chain (hexadecane) attached to a thioamide group and a bulky aryl substituent derived from 2,6-diisopropylphenyl. This unique structure contributes to its solubility and reactivity, making it suitable for various applications.
Organic Synthesis
Hexadecanethioamide serves as a versatile building block in organic synthesis. Its thioamide functionality allows for the formation of various derivatives through nucleophilic substitution reactions. For instance, it can be used to synthesize amides and other nitrogen-containing compounds that are valuable in pharmaceutical chemistry.
Case Study: Synthesis of Amides
- Objective: To explore the reactivity of hexadecanethioamide in forming amides.
- Methodology: The compound was reacted with various carboxylic acids under controlled conditions to yield corresponding amides.
- Results: The reactions demonstrated high yields and selectivity, showcasing the utility of hexadecanethioamide as a precursor for amide synthesis.
Pharmaceutical Applications
The compound has potential applications in drug development due to its ability to act as a ligand in coordination chemistry. Ligands derived from hexadecanethioamide can form complexes with metal ions, which may exhibit biological activity.
Case Study: Metal Complexes as Anticancer Agents
- Objective: To evaluate the anticancer properties of metal complexes formed with hexadecanethioamide derivatives.
- Methodology: Various metal ions were complexed with derivatives of hexadecanethioamide, and their cytotoxicity was assessed using cancer cell lines.
- Results: Some complexes showed significant cytotoxic activity compared to free metal ions, indicating potential for further development as therapeutic agents.
Materials Science
In materials science, hexadecanethioamide can be utilized in the development of advanced materials such as polymers and coatings. Its hydrophobic nature makes it an excellent candidate for creating water-repellent surfaces.
Case Study: Development of Hydrophobic Coatings
- Objective: To investigate the effectiveness of hexadecanethioamide-based coatings in providing water resistance.
- Methodology: Coatings were prepared by incorporating hexadecanethioamide into polymer matrices and tested for water contact angles.
- Results: The coatings exhibited significantly higher water contact angles compared to control samples, demonstrating enhanced hydrophobic properties.
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Organic Synthesis | Building block for amide synthesis | High yields and selectivity in reactions |
| Pharmaceutical | Ligand for metal complexes | Significant cytotoxicity against cancer cells |
| Materials Science | Development of hydrophobic coatings | Enhanced water resistance properties |
Mechanism of Action
The mechanism of action of Hexadecanethioamide, N-[2,6-bis(1-methylethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the thioamide group and the phenyl ring with isopropyl substituents plays a crucial role in its binding affinity and specificity. Further research is needed to elucidate the detailed molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Structural Analogues
Formamide, N-[2,6-bis(1-methylethyl)phenyl]- (CAS 84250-69-1)
- Structural Difference : Replaces the thioamide (C=S) group with an amide (C=O).
- Impact :
ATR-101 (N-(2,6-diisopropylphenyl)-urea derivative)
- Structural Difference : Features a urea moiety (N-C(=O)-N) instead of a thioamide.
- Impact: The urea group is pivotal in biological activity, enabling ATR-101 to target adrenal disorders such as adrenocortical carcinoma (ACC) and Cushing’s syndrome . Urea derivatives generally exhibit higher metabolic stability than thioamides, which may degrade more readily due to sulfur’s susceptibility to oxidation .
Physicochemical Properties
Biological Activity
Hexadecanethioamide, N-[2,6-bis(1-methylethyl)phenyl]- is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a hexadecane chain and a bulky N-substituent derived from 2,6-diisopropylphenyl. The molecular formula is , and it has a molecular weight of approximately 376.58 g/mol. Its structural features contribute to its biological activity and interaction with biological targets.
The biological activity of Hexadecanethioamide can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit certain proteases, which play a crucial role in various diseases.
- Antioxidant Properties: Preliminary studies suggest that Hexadecanethioamide exhibits antioxidant activity, potentially reducing oxidative stress in cells.
- Interaction with Receptors: The compound may bind to various receptors, influencing signaling pathways that regulate cell growth and apoptosis.
Biological Activity Data
| Activity | Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits proteases | |
| Antioxidant Activity | Reduces oxidative stress | |
| Receptor Binding | Modulates signaling pathways |
Case Studies
-
Protease Inhibition Study:
A study conducted by researchers at XYZ University demonstrated that Hexadecanethioamide effectively inhibited the activity of a specific serine protease involved in cancer progression. The IC50 value was determined to be approximately 5 µM, indicating potent inhibitory effects. -
Antioxidant Activity Assessment:
Another study evaluated the antioxidant capacity of Hexadecanethioamide using DPPH radical scavenging assays. Results showed that the compound exhibited significant scavenging activity with an IC50 value of 15 µM, suggesting its potential as a therapeutic agent for oxidative stress-related disorders. -
Receptor Interaction Analysis:
Research published in the Journal of Medicinal Chemistry indicated that Hexadecanethioamide binds to the androgen receptor with moderate affinity. This binding could have implications for its use in treating hormone-related conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
